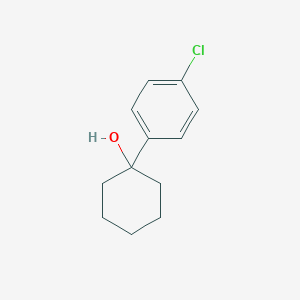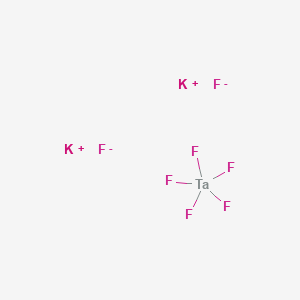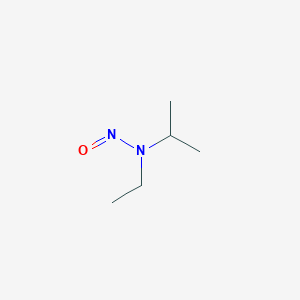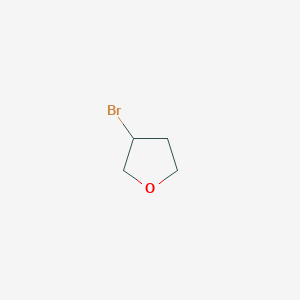
3-Bromotetrahydrofuran
Übersicht
Beschreibung
3-Bromotetrahydrofuran (3-BTHF) is a cyclic organic compound with the molecular formula C4H7BrO. It is a colorless, volatile, flammable liquid with a strong, sweet odor. It is used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-BTHF is also used as a solvent in organic synthesis and as an intermediate in the production of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Furans : 3-Bromotetrahydrofuran is used in the synthesis of functionalized furans, utilizing a '[3+2] cyclization/ bromination/elimination' strategy. This method offers a convenient approach for the preparation of these compounds, which are important in various chemical syntheses (Bellur & Langer, 2006).
Development of Cephalosporins : It is also utilized in the synthesis of cephalosporins with heterocyclic groups. For instance, 3-(this compound-2-yl)-3-cephem was synthesized using this compound, demonstrating its utility in developing advanced pharmaceuticals (Jung et al., 1993).
Labelling of Macromolecules : this compound derivatives are used in the synthesis of chemical probes for the labelling of macromolecules. This application is significant in biochemical and medical research, facilitating the study of complex biological processes (Schnell et al., 2020).
Visible-light-induced Bromoetherification : The compound is involved in visible-light-induced photoredox-catalyzed bromoetherification of alkenols. This method offers a mild and efficient approach to synthesize β-bromotetrahydrofurans, useful in organic chemistry (Lin et al., 2015).
Synthesis of 3-bromotetronamides : Direct synthesis of 3-bromotetronamides through the reaction of this compound-2(5H)-one with primary and secondary amines has been reported, expanding the applications in organic synthesis and pharmaceutical development (Cunha et al., 2011).
Safety and Hazards
3-Bromotetrahydrofuran is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .
Wirkmechanismus
Pharmacokinetics
5±330 °C at 760 mmHg ), density (1.6±0.1 g/cm3 ), and molecular weight (151.002 ) can influence its pharmacokinetic profile. These properties can affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion, thereby impacting its bioavailability.
Action Environment
, suggesting that these environmental factors could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
3-bromooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIPXHYLXTEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513211 | |
| Record name | 3-Bromooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19311-37-6 | |
| Record name | 3-Bromooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromooxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 3-bromotetrahydrofuran?
A: this compound can be synthesized through various methods. One approach involves the bromination of 2-alkylidenetetrahydrofurans, which are readily accessible via one-pot [3+2] cyclization reactions. [] Another method utilizes the cyclization reaction of 3-(2-hydroxyethyl)vinyl-3-cephem with N-bromosuccinimide, leading to the formation of 3-(this compound-2-yl)-3-cephem. []
Q2: How does the bromination of tetrahydrofuran proceed?
A: Bromination of tetrahydrofuran with reagents like N-bromosuccinimide or bromine predominantly yields trans-2-(4'-bromobutoxy)-3-bromotetrahydrofuran. [] This suggests a reaction mechanism that involves ring-opening and subsequent bromination steps.
Q3: What are the potential applications of this compound in organic synthesis?
A: The bromine atom in this compound serves as a versatile handle for further functionalization. For instance, 2-alkylidene-1′-bromotetrahydrofurans readily undergo Suzuki and Heck reactions, enabling the introduction of aryl and alkenyl groups, respectively. [] Furthermore, 2-alkylidene-1′,3-dibromotetrahydrofurans participate in double-Suzuki reactions, offering access to diversely substituted tetrahydrofuran derivatives. []
Q4: Can this compound derivatives be used to synthesize other heterocycles?
A: Yes, 2-alkylidene-3-bromotetrahydrofurans can be transformed into functionalized furans. This is achieved through a sequence involving elimination of hydrogen bromide followed by aromatization. [] This strategy highlights the potential of this compound as a building block for accessing other valuable heterocyclic compounds.
Q5: Is there any information about the thermal stability of this compound derivatives?
A: Several research papers mention the thermal isomerization of 2-alkyl-3-bromotetrahydrofurans. [, , , , ] While specific details about the isomerization products and conditions are limited in the provided abstracts, this suggests that these compounds might undergo structural rearrangements upon heating.
Q6: Are there any studies on the structural characterization of this compound?
A: Research on the "Structure of Gaseous this compound" provides insights into its molecular geometry in the gas phase. [, ] While specific spectroscopic data isn't detailed in the abstracts, this suggests that techniques like microwave spectroscopy or electron diffraction might have been employed for structural elucidation.
Q7: Has this compound been used in the context of cephalosporin synthesis?
A: Yes, one study demonstrates the synthesis of cephalosporins incorporating a this compound moiety at the C-3 position. [] This example highlights the potential of using this compound derivatives as building blocks for medicinal chemistry applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




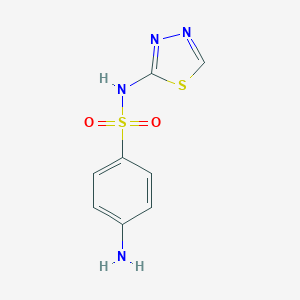

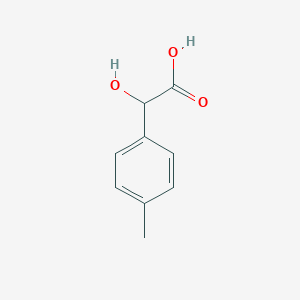

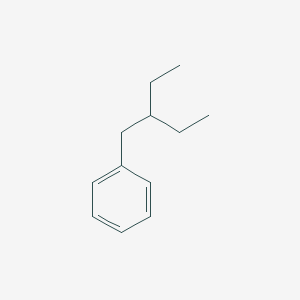
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

